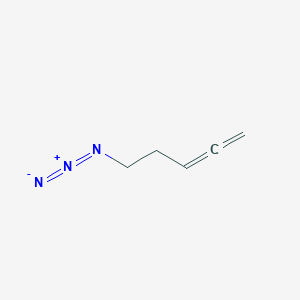
5-Azidopenta-1,2-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azidopenta-1,2-diene is an organic compound with the molecular formula C₅H₇N₃. It is characterized by the presence of an azide group (-N₃) attached to a conjugated diene system. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azidopenta-1,2-diene typically involves the reaction of a suitable precursor with sodium azide (NaN₃). One common method is the nucleophilic substitution of an allylic halide with sodium azide under mild conditions. The reaction can be represented as follows:
CH2=CH−CH2−CH2−X+NaN3→CH2=CH−CH2−CH2−N3+NaX
where X is a halogen such as chlorine or bromine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Azidopenta-1,2-diene undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the azide group.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition reaction.
Substitution: Sodium azide (NaN₃) is a common reagent for nucleophilic substitution.
Reduction: Lithium aluminum hydride (LiAlH₄) is used for the reduction of the azide group.
Major Products Formed
Cycloaddition: Formation of 1,2,3-triazoles.
Substitution: Formation of substituted dienes.
Reduction: Formation of primary amines.
Aplicaciones Científicas De Investigación
5-Azidopenta-1,2-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is used in bioconjugation techniques, where it can be attached to biomolecules for labeling and detection.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of bioactive molecules.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its reactive azide group.
Mecanismo De Acción
The mechanism of action of 5-Azidopenta-1,2-diene involves the reactivity of the azide group and the conjugated diene system. The azide group can undergo cycloaddition reactions, forming stable triazole rings. The conjugated diene system can participate in Diels-Alder reactions, forming six-membered rings. These reactions are facilitated by the electronic properties of the azide and diene groups, which allow for efficient interaction with various reagents and catalysts.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
2-Methyl-1,3-butadiene (Isoprene): A naturally occurring diene used in the synthesis of natural rubber.
3-Azido-1-propene: A compound with a similar azide group but a different carbon skeleton.
Uniqueness
5-Azidopenta-1,2-diene is unique due to the combination of the azide group and the conjugated diene system. This combination imparts distinct reactivity and allows for a wide range of chemical transformations. The presence of the azide group makes it particularly useful in click chemistry and bioconjugation applications.
Propiedades
InChI |
InChI=1S/C5H7N3/c1-2-3-4-5-7-8-6/h3H,1,4-5H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZLIBNNLHEIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2940421.png)

![5-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2940424.png)
![2,4-dimethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2940430.png)

![4-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2940432.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2940433.png)

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2940436.png)





